![molecular formula C17H16N2O4S B5759714 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 5356-55-8](/img/structure/B5759714.png)
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the family of benzoxazoles, which have been studied for their diverse biological activities. BTA-EG6 is a synthetic compound that can be prepared through a multi-step synthesis method.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, a process that is essential for cell division. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide are still under investigation.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its specificity for cancer cells. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to selectively target cancer cells, leaving normal cells unaffected. Additionally, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have low toxicity, making it a potentially safe compound for use in scientific research. One limitation of using 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide. One direction is the investigation of its mechanism of action and molecular targets. Understanding how 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide works at the molecular level could lead to the development of more effective anticancer therapies. Another direction is the development of more efficient synthesis methods for 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide, which could increase its availability for scientific research. Additionally, the use of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide as a fluorescent probe for imaging applications could be further explored. Finally, the potential use of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in combination with other anticancer agents could be investigated, as combination therapies have shown promise in improving cancer treatment outcomes.
Conclusion:
In conclusion, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound that has gained attention for its potential use in scientific research. It has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and the ability to inhibit angiogenesis. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for imaging applications. Further research is needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide and its potential use in combination therapies for cancer treatment.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-amino-5-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptobenzoxazole to form the desired product, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to achieve high yields and purity.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity, specifically against breast cancer cells. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. Additionally, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been investigated for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-8-14(22-2)13(9-11)18-16(20)10-24-17-19-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGHODSOPOYPEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354717 | |
Record name | ZINC00272781 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide | |
CAS RN |
5356-55-8 | |
Record name | ZINC00272781 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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